

An In-depth Technical Guide to 4-((Dimethylamino)methyl)phenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

4-

Compound Name: ((Dimethylamino)methyl)phenylboronic acid

Cat. No.: B1322475

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-((Dimethylamino)methyl)phenylboronic acid**, a versatile bifunctional reagent increasingly utilized in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, provides an experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and explores its emerging role in the development of novel therapeutic agents. This guide is intended to be a valuable resource for researchers leveraging this compound in their synthetic and drug discovery endeavors.

Chemical and Physical Properties

4-((Dimethylamino)methyl)phenylboronic acid is a substituted arylboronic acid that features both a boronic acid moiety and a dimethylaminomethyl group. This unique combination of a reactive boronic acid and a basic tertiary amine confers interesting properties and reactivity. The compound is typically available as a stable solid, often as its hydrochloride salt to improve stability and handling.

Molecular Formula and Weight

The key quantitative data for **4-((Dimethylamino)methyl)phenylboronic acid** and its hydrochloride salt are summarized in the table below.

Property	4- ((Dimethylamino)methyl)p henylboronic acid	4- ((Dimethylamino)methyl)p henylboronic acid hydrochloride
Molecular Formula	C9H14BNO2 ^[1] ^[2]	C9H15BCINO2 ^[3]
Molecular Weight	179.02 g/mol ^[2]	215.49 g/mol ^[3]
CAS Number	70799-12-1 ^[1]	938465-64-6 ^[3]

Structural Information

Property	Data
SMILES	CN(C)Cc1ccc(cc1)B(O)O ^[2]
InChI	1S/C9H14BNO2/c1-11(2)7-8-3-5-9(6-4-8)10(12)13/h3-6,12-13H,7H2,1-2H3 ^[1] ^[2]

Applications in Organic Synthesis

The primary application of **4-((Dimethylamino)methyl)phenylboronic acid** in organic synthesis is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures which are common motifs in pharmaceuticals and functional materials.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid functionality readily participates in the transmetalation step of the Suzuki-Miyaura catalytic cycle. The presence of the dimethylaminomethyl group can influence the electronic properties of the phenyl ring and may also play a role in coordinating with the metal catalyst, potentially affecting reaction rates and yields.

The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid. This protocol can be adapted for use with **4-((Dimethylamino)methyl)phenylboronic acid**.

Reaction: Coupling of an Aryl Halide with a Phenylboronic Acid

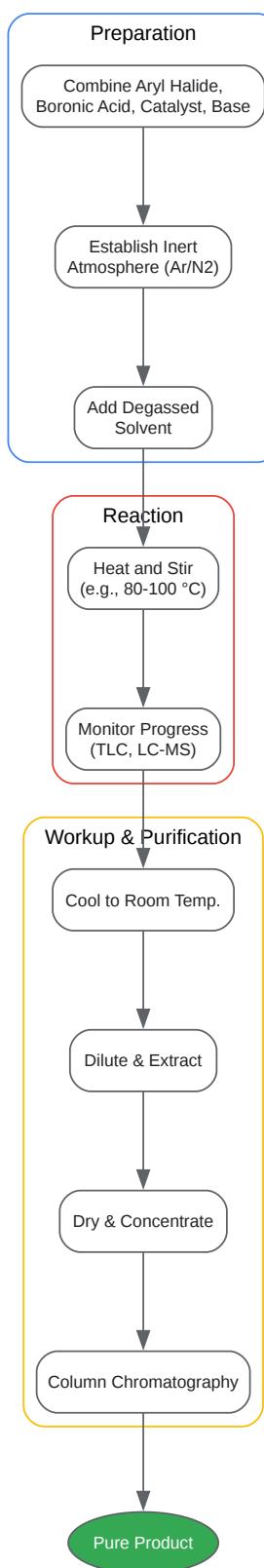
Materials:

- Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
- **4-((Dimethylamino)methyl)phenylboronic acid** (1.1 - 1.5 equiv.)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)
- Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv.)
- Solvent (e.g., 1,4-dioxane/water, toluene/water)

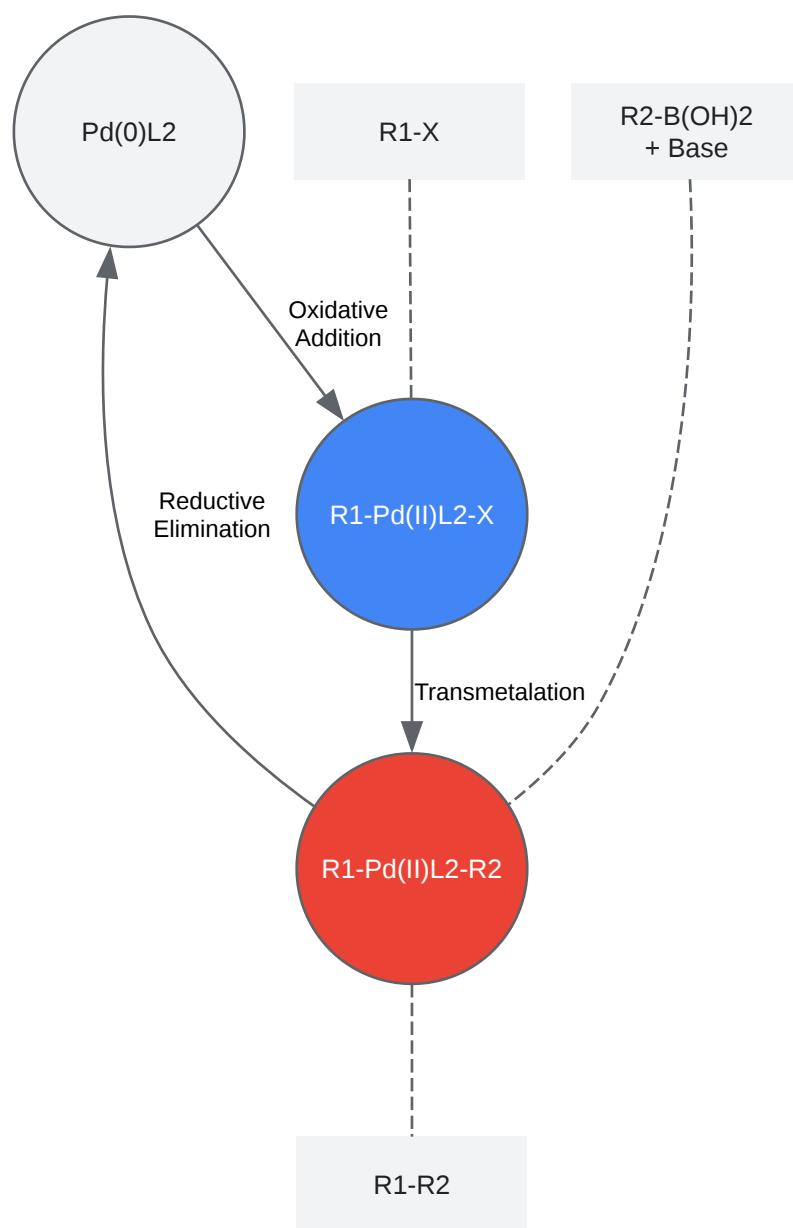
Procedure:

- To a reaction vessel, add the aryl halide, **4-((Dimethylamino)methyl)phenylboronic acid**, palladium catalyst, and base.
- Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
- Add the degassed solvent system via syringe.
- Heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel.


Role in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry, with several boronic acid-containing drugs approved by the FDA, such as the proteasome inhibitor Bortezomib.^[4] Arylboronic acids serve as crucial building blocks for the synthesis of complex bioactive molecules.^[5]


While specific, publicly detailed applications of **4-((Dimethylamino)methyl)phenylboronic acid** in late-stage drug candidates are not widely documented, its structural motifs are of significant interest. The dimethylaminomethyl group can enhance solubility and provide a handle for salt formation, which are desirable pharmacokinetic properties. Furthermore, this group can participate in hydrogen bonding or ionic interactions with biological targets. It is frequently used as a building block in the synthesis of compound libraries for high-throughput screening in the quest to identify new drug leads.^[5]

Visualizing Synthetic Processes

The following diagrams illustrate the general workflow for a Suzuki-Miyaura coupling reaction and the catalytic cycle.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Information

4-((Dimethylamino)methyl)phenylboronic acid and its hydrochloride salt are irritants.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat, should be worn when handling these chemicals. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements:

- Causes skin irritation.[[1](#)]
- Causes serious eye damage.[[1](#)]
- May cause respiratory irritation.[[1](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. (4-[(dimethylamino)methyl]phenyl)boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. (4-((Dimethylamino)methyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-((Dimethylamino)methyl)phenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1322475#4-dimethylamino-methyl-phenylboronic-acid-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com